molecular formula C24H26Cl2FN5O3 B15327077 N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride

Cat. No.: B15327077
M. Wt: 522.4 g/mol
InChI Key: SMMBTCSQQRTBBX-UHFFFAOYSA-N
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Description

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride is a synthetic organic compound known for its applications in medicinal chemistry. It is a derivative of quinazoline and is characterized by the presence of a chloro-fluoroanilino group, an oxolan-3-yloxy group, and a dimethylamino but-2-enamide moiety. This compound is often studied for its potential therapeutic effects, particularly in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the quinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro-fluoroanilino group: This step is usually achieved through nucleophilic aromatic substitution reactions.

    Attachment of the oxolan-3-yloxy group: This can be done via etherification reactions.

    Incorporation of the dimethylamino but-2-enamide moiety: This step involves amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as tyrosine kinases. It inhibits the kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition leads to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Afatinib: A similar quinazoline derivative with a comparable mechanism of action.

    Erlotinib: Another tyrosine kinase inhibitor used in cancer therapy.

    Gefitinib: A compound with a similar structure and function, used in the treatment of non-small cell lung cancer.

Uniqueness

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. Its oxolan-3-yloxy group, in particular, may enhance its binding affinity and selectivity for certain kinases, making it a valuable compound for targeted cancer therapy.

Properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3.ClH/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMBTCSQQRTBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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